2-Iodo-4-(2-methoxyethoxy)-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-(2-methoxyethoxy)-1-methylbenzene is an organic compound that belongs to the class of aromatic iodides. This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a methoxyethoxy group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(2-methoxyethoxy)-1-methylbenzene typically involves the iodination of a suitable precursor. One common method is the iodination of 4-(2-methoxyethoxy)-1-methylbenzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(2-methoxyethoxy)-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The reduction of the iodine atom can yield deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or deiodinated compounds.
Scientific Research Applications
2-Iodo-4-(2-methoxyethoxy)-1-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Medicine: It has potential applications in drug development, particularly in the design of molecules that target specific biological pathways. The compound’s structure can be modified to enhance its binding affinity and selectivity for target proteins.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Iodo-4-(2-methoxyethoxy)-1-methylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The iodine atom can form halogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity. Additionally, the methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-(2-methoxyethoxy)benzene: Lacks the methyl group, which can influence its reactivity and applications.
2-Iodo-4-(2-methoxyethoxy)-1-ethylbenzene: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.
2-Iodo-4-(2-methoxyethoxy)-1-propylbenzene:
Uniqueness
2-Iodo-4-(2-methoxyethoxy)-1-methylbenzene is unique due to the presence of both the iodine atom and the methoxyethoxy group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various chemical reactions and applications. The methyl group also contributes to its distinct physical and chemical properties, differentiating it from similar compounds.
Properties
IUPAC Name |
2-iodo-4-(2-methoxyethoxy)-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-8-3-4-9(7-10(8)11)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQZIHYVAXBLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.